molecular formula C21H26N2O2 B12744197 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine CAS No. 83823-48-7

1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine

Cat. No.: B12744197
CAS No.: 83823-48-7
M. Wt: 338.4 g/mol
InChI Key: RVLPEFAIOCVILH-UHFFFAOYSA-N
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Description

1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine typically involves multiple steps:

    Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The benzopyran intermediate is then reacted with a piperazine derivative under controlled conditions, often using a coupling agent.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine can undergo various chemical reactions:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating conditions like anxiety, depression, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine involves interaction with specific molecular targets:

    Molecular Targets: Receptors, enzymes, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Known for its psychoactive properties.

    8-Methoxy-2H-1-benzopyran: Studied for its antioxidant and anti-inflammatory effects.

Uniqueness

1-((3,4-Dihydro-8-methoxy-2H-1-benzopyran-3-yl)methyl)-4-phenylpiperazine is unique due to its combined structural features, which may confer distinct pharmacological properties compared to its individual components.

Properties

CAS No.

83823-48-7

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-phenylpiperazine

InChI

InChI=1S/C21H26N2O2/c1-24-20-9-5-6-18-14-17(16-25-21(18)20)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19/h2-9,17H,10-16H2,1H3

InChI Key

RVLPEFAIOCVILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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